N-Phenyltetrafluorophthalimide
Overview
Description
Synthesis Analysis
- A study by Im and Jung (2000) discussed the synthesis of a phthalimide-containing diamine, which is closely related to N-Phenyltetrafluorophthalimide. This diamine was polymerized with various aromatic tetracarboxylic acid dianhydrides to produce high molecular weight polyimides (Im & Jung, 2000).
Molecular Structure Analysis
- Tanak et al. (2018) synthesized and characterized N-(Phenylthio)phthalimide, a compound similar to N-Phenyltetrafluorophthalimide, and analyzed its crystal structure using X-ray single-crystal determination (Tanak et al., 2018).
Chemical Reactions and Properties
- Fahmy et al. (1977) studied the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides, providing insight into the reactivity of phthalimide derivatives (Fahmy et al., 1977).
Physical Properties Analysis
- Singh et al. (2000) focused on the synthesis and structural characterization of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide, which offers insight into the physical properties of similar phthalimide compounds (Singh et al., 2000).
Chemical Properties Analysis
- Fu et al. (2019) developed a cobalt-catalyzed direct carbonylative synthesis of phthalimide motifs, which is relevant for understanding the chemical properties of N-Phenyltetrafluorophthalimide (Fu et al., 2019).
- Pluempanupat et al. (2007) synthesized N-phenylphthalimide derivatives and investigated their properties as alpha-glucosidase inhibitors, contributing to the understanding of the chemical properties of phthalimide derivatives (Pluempanupat et al., 2007).
Scientific Research Applications
α-Glucosidase Inhibition : N-Phenylphthalimide derivatives show potential as α-glucosidase inhibitors, useful in managing diabetes and obesity. N-(2,4-dinitrophenyl)phthalimide, in particular, has shown potent inhibitory effects (Pluempanupat et al., 2007).
Biological Response Modifiers : Phthalimide derivatives, including those related to thalidomide (N-α-phthalimidoglutarimide), have been studied for their role as biological response modifiers. They have shown potential in treating diseases like AIDS and graft-versus-host disease due to their regulatory effects on tumor necrosis factor-alpha (TNF-α) production (Hashimoto, 1998).
Anti-HIV Activity : Certain N-phenylphthalimide derivatives, such as N-1-adamantyl-4-aminophthalimide, have demonstrated anti-HIV activity. This opens up avenues for novel AIDS treatments (Van derpoorten et al., 1997).
Hypolipidemic Activity : Some N-phenylphthalimide derivatives have been found to significantly lower serum cholesterol and triglyceride levels, indicating their potential as hypolipidemic agents (Chapman et al., 1983).
Radioactive Tracers : N-phenylphthalimide derivatives have been explored for use in radioactive tracers, which can be applied in cancer imaging and therapy. These derivatives show high tumor uptake and stability (Motaleb et al., 2015).
Anticonvulsant Properties : Some N-phenylphthalimides have shown efficacy as anticonvulsants, indicating their potential use in treating epilepsy (Bailleux et al., 1994).
Sensor Development : Phthalimide derivatives, such as 4-aminonaphthalimide, have been used to develop pH-resistant sensors for detecting biologically relevant metal ions like Zn(II), showcasing their application in bioanalytical chemistry (Wang et al., 2005).
PET Radioligands : Phthalimide derivatives have been synthesized for use as radioligands in Positron Emission Tomography (PET), aiding in brain imaging for neurological studies (Kil et al., 2014).
Catalysis : N-Hydroxyphthalimide has been used as a heterogeneous catalyst for the aerobic oxidation of benzylamine to benzyl imines, demonstrating its utility in organic synthesis (Dhakshinamoorthy et al., 2010).
Anti-inflammatory Activities : Some N-phenylphthalimide derivatives show significant anti-inflammatory properties, comparable to conventional drugs like ibuprofen, suggesting their potential as new therapeutic agents (Assis et al., 2014).
properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-phenylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPHRIDFYCSLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332854 | |
Record name | N-Phenyltetrafluorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyltetrafluorophthalimide | |
CAS RN |
116508-58-8 | |
Record name | N-Phenyltetrafluorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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